molecular formula C12H19N3O4S B1455361 ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1260992-85-5

ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B1455361
M. Wt: 301.36 g/mol
InChI Key: JWDVZBYLABPRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate, also known as PIPER-1, is an organosulfonamide-based compound that has been studied for its potential applications in the field of medicinal chemistry. PIPER-1 has been found to have a number of interesting properties, including strong binding affinity for various enzyme targets, and has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). Furthermore, PIPER-1 has been found to have a number of potential applications in the field of medicinal chemistry, including its use as an inhibitor of various enzymes, and as an anti-inflammatory agent.

Scientific Research Applications

Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied in the field of medicinal chemistry, and has been found to have potential applications in the field of drug design and development. In particular, ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to have strong binding affinity for various enzyme targets, and has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). Furthermore, ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to have a number of potential applications in the field of medicinal chemistry, including its use as an inhibitor of various enzymes, and as an anti-inflammatory agent.

Mechanism Of Action

Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate binds to the active site of the enzyme, preventing the binding of arachidonic acid and thus inhibiting the production of prostaglandins.

Biochemical And Physiological Effects

Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to have a number of physiological effects, including its ability to act as an anti-inflammatory agent. In particular, ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to inhibit the production of prostaglandins, which are involved in the regulation of inflammation and pain. Furthermore, ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has also been found to have anti-tumor effects, and has been found to be effective in the treatment of certain types of cancer.

Advantages And Limitations For Lab Experiments

The main advantage of using ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate in laboratory experiments is its strong binding affinity for various enzyme targets, and its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). Furthermore, ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to be relatively stable and is easy to synthesize. However, one of the main limitations of using ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain types of experiments.

Future Directions

The potential applications of ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate in the field of medicinal chemistry are numerous, and there are a number of directions that can be taken in order to further explore its potential. For example, further research could be conducted into its ability to act as an inhibitor of various enzymes, and its potential as an anti-inflammatory agent. Additionally, further research could be conducted into its potential as an anti-tumor agent, and its ability to target specific types of cancer. Furthermore, further research could be conducted into its ability to act as an inhibitor of various enzymes, and its potential as an anti-inflammatory agent. Finally, further research could be conducted into its potential as an anti-microbial agent, and its ability to inhibit the growth of various types of bacteria.

properties

IUPAC Name

ethyl 1-methyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-3-19-12(16)10-9-14(2)13-11(10)20(17,18)15-7-5-4-6-8-15/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDVZBYLABPRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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